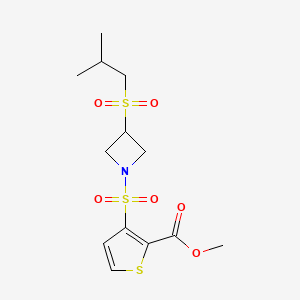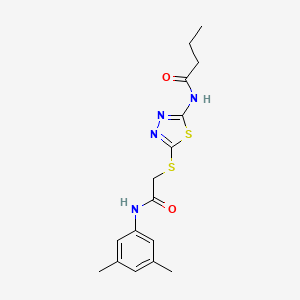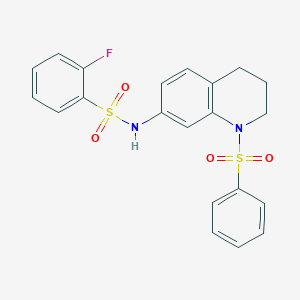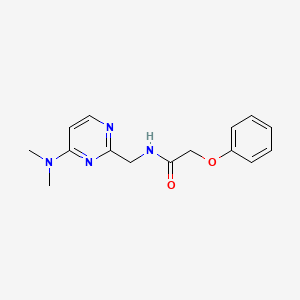
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine” is a derivative of quinoline, which is a heterocyclic aromatic organic compound . It features a sulfonyl group attached to the quinoline nucleus .
Synthesis Analysis
The synthesis of related 3-arylsulfonylquinolines has been reported through a cascaded oxidative sulfonylation of N-propargylamine using DABCO· (SO2)2 (DABSO) in a radical pathway. Although the exact synthesis of “N-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]propanoic acid” is not detailed, the methodologies described could potentially be adapted for its synthesis by incorporating a propanoic acid group at the appropriate step in the reaction sequence.Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial in determining their biological activity. For instance, the presence of different acidic functions at the 3-position of the quinoline nucleus has been shown to significantly influence the potency and selectivity of these compounds.Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including sulfonylation and cyclization. For example, a visible light-promoted synthesis involving a tandem radical cyclization and sulfonylation reaction has been used to create 4-(sulfonylmethyl)isoquinoline-1,3 (2H,4H)-diones.Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their substitution patterns. For instance, the introduction of acidic moieties can affect solubility and potency.Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide exhibit significant antimicrobial properties. For instance, a study by Vanparia et al. (2010) synthesized a novel compound similar in structure and found it to have higher antimicrobial activity compared to its parent compounds against various bacterial strains and fungal spores (Vanparia et al., 2010). Similarly, Kharwar & Dixit (2021) synthesized a related compound and its metal complexes, noting enhanced antimicrobial activity upon metal complexation (Kharwar & Dixit, 2021).
Antitumor and Anticancer Potential
The compound and its derivatives have also been explored for their antitumor and anticancer potential. A study by Alqasoumi et al. (2010) described the synthesis of novel derivatives, finding several compounds more potent and efficacious than the reference drug Doxorubicin in in vitro antitumor activity (Alqasoumi et al., 2010).
Protein Kinase Inhibition
The research by Hidaka et al. (1984) and Chijiwa et al. (1990) demonstrated the inhibitory effects of related isoquinolinesulfonamide derivatives on various protein kinases, including cyclic AMP-dependent protein kinase. These findings suggest potential applications in regulating protein kinase activity (Hidaka et al., 1984), (Chijiwa et al., 1990).
DNA Interaction and Molecular Docking Studies
The interaction of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide derivatives with DNA has been a subject of interest. Kharwar & Dixit (2021) also investigated complexes-DNA interaction, indicating strong binding to CT-DNA by intercalation mechanism. Additionally, they conducted in silico ADMET studies to evaluate drug-likeness characteristics (Kharwar & Dixit, 2021).
Safety and Hazards
properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-11-24-15-5-7-16(8-6-15)25(22,23)20-14-4-9-17-13(12-14)3-10-18(21)19-17/h4-9,12,20H,2-3,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMZTOWEFDXIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876114.png)






![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2876128.png)
![4-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2876129.png)
![N-(1-cyanocyclohexyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2876130.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2876131.png)